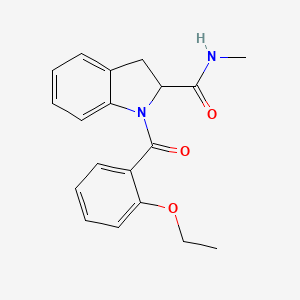

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules. The ethoxybenzoyl group attached to the indoline could potentially alter the properties and biological activity of the molecule .

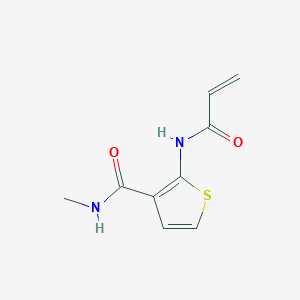

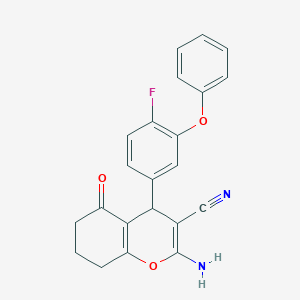

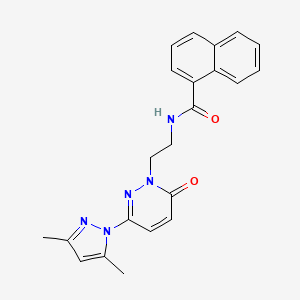

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indoline ring, an ethoxybenzoyl group, and a N-methylcarboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indoline ring, ethoxybenzoyl group, and N-methylcarboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Drug Delivery Applications

Cholesterol-based compounds have been investigated for their potential in drug delivery systems. Researchers have explored incorporating this compound into lipid-based nanoparticles, micelles, or liposomes. These cholesterol-based carriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, the rigid steroid structure of cholesterol provides stability to these delivery systems, allowing controlled release of therapeutic agents .

Anticancer, Antimicrobial, and Antioxidant Compounds

Cholesterol derivatives have demonstrated promising bioactivity. Some cholesterol-based compounds exhibit anticancer properties by interfering with cancer cell membranes or signaling pathways. Others display antimicrobial effects against bacteria, fungi, or viruses. Additionally, certain derivatives act as antioxidants, protecting cells from oxidative stress. Researchers continue to explore novel cholesterol-based derivatives for potential therapeutic applications .

Cholesterol-Based Liquid Crystals

Cholesterol derivatives can form liquid crystalline phases. These materials have unique optical properties and are used in displays, sensors, and optical devices. By modifying the cholesterol structure, researchers can tailor the liquid crystal properties, such as phase transition temperatures and birefringence. Understanding these materials contributes to advancements in liquid crystal technology .

Cholesterol-Based Gelators

Gelators are molecules that form gels when mixed with suitable solvents. Cholesterol-based gelators have been studied for their ability to create stable gels in various media. These gels find applications in drug delivery, tissue engineering, and cosmetics. Researchers investigate their self-assembly behavior and mechanical properties to optimize their use in different contexts .

Bioimaging Applications

Cholesterol derivatives can serve as contrast agents in bioimaging techniques. For instance, they may be incorporated into liposomes or nanoparticles for targeted imaging of specific tissues or cells. Their inherent fluorescence or magnetic properties make them valuable tools for visualizing biological processes or disease states. Researchers explore their compatibility with imaging modalities like MRI, PET, or fluorescence microscopy .

Synthetic Applications

Efficient synthetic routes to obtain new cholesterol derivatives are crucial for research and development. Scientists continually explore innovative methods to functionalize the cholesterol scaffold, introducing diverse substituents. These synthetic approaches enable the creation of tailored derivatives with specific properties for various applications. Researchers focus on reaction conditions, regioselectivity, and scalability .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDFMPPKQDUMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)

![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)

carboxamide](/img/structure/B2696225.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)